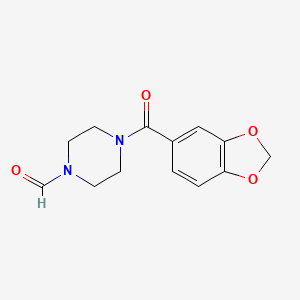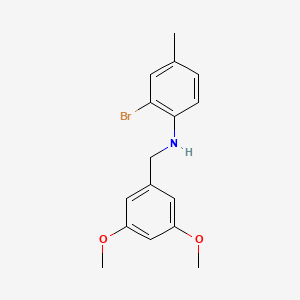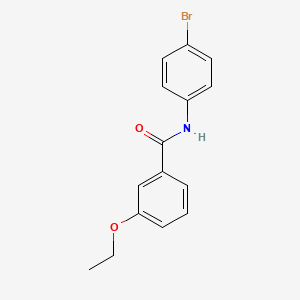![molecular formula C17H17ClN2O2 B5736682 N-[4-(butyrylamino)phenyl]-3-chlorobenzamide](/img/structure/B5736682.png)
N-[4-(butyrylamino)phenyl]-3-chlorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(butyrylamino)phenyl]-3-chlorobenzamide, also known as BCP, is a chemical compound that has shown potential in the field of scientific research. BCP is a benzamide derivative that has been studied for its biochemical and physiological effects, as well as its mechanism of action. In
Wirkmechanismus
The mechanism of action of N-[4-(butyrylamino)phenyl]-3-chlorobenzamide involves the inhibition of specific enzymes and signaling pathways. This compound inhibits the activity of histone deacetylases, which are enzymes that regulate gene expression. By inhibiting histone deacetylases, this compound can induce apoptosis in cancer cells. This compound also inhibits the NF-kB signaling pathway, which is involved in the production of inflammatory cytokines. By inhibiting this pathway, this compound can reduce inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer, anti-inflammatory, and antioxidant properties, this compound has been shown to inhibit the growth of bacteria and fungi. This compound has also been shown to reduce the production of reactive oxygen species, which can damage cells and contribute to aging and disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[4-(butyrylamino)phenyl]-3-chlorobenzamide in lab experiments is its specificity. This compound targets specific enzymes and signaling pathways, which can make it a more effective research tool than compounds that have broader effects. However, this compound also has limitations. Its solubility can be a challenge, and its toxicity must be carefully monitored.
Zukünftige Richtungen
There are several potential future directions for research on N-[4-(butyrylamino)phenyl]-3-chlorobenzamide. One area of interest is the development of this compound analogs that have improved solubility and bioavailability. Another potential direction is the investigation of this compound in combination with other anticancer or anti-inflammatory agents. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential for clinical use.
Synthesemethoden
The synthesis of N-[4-(butyrylamino)phenyl]-3-chlorobenzamide involves the reaction of 3-chlorobenzoic acid with butyryl chloride to form 3-chlorobenzoylbutyric acid. The acid is then reacted with 4-aminophenyl to form this compound. The purity of the compound is ensured through recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
N-[4-(butyrylamino)phenyl]-3-chlorobenzamide has been studied for its potential as an anticancer agent. Research has shown that this compound inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound has also been studied for its potential as an anti-inflammatory agent, as it inhibits the production of inflammatory cytokines. In addition, this compound has been studied for its potential as an antioxidant, as it scavenges free radicals.
Eigenschaften
IUPAC Name |
N-[4-(butanoylamino)phenyl]-3-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c1-2-4-16(21)19-14-7-9-15(10-8-14)20-17(22)12-5-3-6-13(18)11-12/h3,5-11H,2,4H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMRHLZMBIXMRIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(4-chlorophenyl)acryloyl]-4-methylpiperazine](/img/structure/B5736614.png)
![N-allyl-4-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5736615.png)


![N-[2-(trifluoromethyl)-1,3-dioxolan-2-yl]benzamide](/img/structure/B5736632.png)

![2-methyl-3-nitro-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5736649.png)
![1-{4-[4-(3-fluorobenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5736650.png)
![N-[2-(3-chlorophenyl)ethyl]-N'-(3,4-dichlorophenyl)urea](/img/structure/B5736654.png)
![methyl 4,5-dimethyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5736662.png)



